Thonzylamine Hydrochloride

Description

This compound is a member of methoxybenzenes.

See other relationships...

Properties

IUPAC Name |

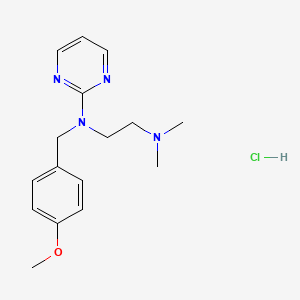

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O.ClH/c1-19(2)11-12-20(16-17-9-4-10-18-16)13-14-5-7-15(21-3)8-6-14;/h4-10H,11-13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYJPHOTGFERGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O.ClH, C16H23ClN4O | |

| Record name | THONZYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91-85-0 (Parent) | |

| Record name | Thonzylamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8026147 | |

| Record name | Thonzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thonzylamine hydrochloride is a white crystalline powder with a faint odor. pH: 5.1-5.7 (2 % aqueous solution). (NTP, 1992) | |

| Record name | THONZYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Very soluble (NTP, 1992) | |

| Record name | THONZYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

63-56-9 | |

| Record name | THONZYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thonzylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thonzylamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THONZYLAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thonzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thonzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THONZYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K9YKD48Y4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

343 to 349 °F (NTP, 1992) | |

| Record name | THONZYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Thonzylamine Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonzylamine (B1214278) hydrochloride is a first-generation antihistamine belonging to the ethylenediamine (B42938) class.[1][2] It is clinically utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] Like other first-generation antihistamines, thonzylamine hydrochloride is known to cross the blood-brain barrier, leading to sedative effects, and possesses anticholinergic properties that contribute to its side-effect profile.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with the histamine (B1213489) H1 receptor and its off-target effects on muscarinic receptors.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

The principal therapeutic effect of this compound is mediated through its action as a competitive antagonist at the histamine H1 receptor.[1][4] In allergic responses, histamine, released from mast cells and basophils, binds to H1 receptors on various cell types, leading to a cascade of events that manifest as allergy symptoms. This compound, by competing with histamine for the same binding site on the H1 receptor, prevents its activation and mitigates the downstream signaling pathways.[1]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by histamine, the following signaling cascade is initiated:

-

G-Protein Activation: The activated H1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Downstream Effects: The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG trigger various cellular responses, including smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors like NF-κB.[2]

This compound, by blocking the initial step of histamine binding, effectively inhibits this entire signaling cascade.

Off-Target Effects: Anticholinergic Activity

A significant characteristic of first-generation antihistamines, including thonzylamine, is their ability to act as antagonists at muscarinic acetylcholine (B1216132) receptors.[1][4] This anticholinergic activity is responsible for many of the common side effects associated with these drugs, such as dry mouth, blurred vision, urinary retention, and constipation.

Muscarinic Receptor Signaling Pathway

Muscarinic receptors are also GPCRs and are classified into five subtypes (M1-M5). The M1, M3, and M5 subtypes couple to Gq/11 proteins, initiating a signaling cascade similar to that of the H1 receptor, leading to increased intracellular calcium. The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Thonzylamine's non-selective antagonism of these receptors disrupts normal cholinergic neurotransmission.

Quantitative Data

| Antihistamine | pA2 Value at M3 Muscarinic Receptor |

| Desloratadine | 6.4[5][6] |

| Diphenhydramine | 6.2[5][6] |

| Hydroxyzine | 4.8[5][6] |

| Thonzylamine | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of antihistamines.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay is employed to determine the binding affinity of a test compound (e.g., thonzylamine) for a specific receptor (e.g., histamine H1 or muscarinic receptors).

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or tissue homogenates).

-

A radiolabeled ligand with high affinity and specificity for the receptor (e.g., [3H]pyrilamine for H1 receptors or [3H]quinuclidinyl benzilate for muscarinic receptors).

-

The unlabeled test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Incubation: In a series of tubes, incubate a fixed concentration of the radioligand and a fixed amount of the receptor-containing membranes with varying concentrations of the unlabeled test compound. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating unlabeled ligand).

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at room temperature).

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.

-

Schild Analysis for Functional Antagonism (pA2) Determination

This functional assay measures the potency of a competitive antagonist by quantifying its ability to shift the concentration-response curve of an agonist.

Objective: To determine the pA2 value of a competitive antagonist.

Materials:

-

An isolated tissue preparation containing the receptor of interest (e.g., guinea pig ileum for H1 receptors, guinea pig trachea for muscarinic receptors).

-

An organ bath with physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

An agonist for the receptor of interest (e.g., histamine or acetylcholine).

-

The competitive antagonist (e.g., this compound).

-

A force transducer and data acquisition system to measure tissue contraction.

Protocol:

-

Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.

-

Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of the antagonist for a predetermined period to allow for equilibration.

-

Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.

-

Data Analysis:

-

Plot the log of the agonist concentration versus the response for each antagonist concentration.

-

Determine the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist, for each antagonist concentration.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression that is not significantly different from 1.0 is indicative of competitive antagonism.

-

Conclusion

This compound exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor, thereby inhibiting the signaling cascade responsible for allergic symptoms. Concurrently, its off-target antagonism of muscarinic acetylcholine receptors leads to characteristic anticholinergic side effects. While the qualitative mechanisms of action are well-understood and align with those of other first-generation antihistamines, a notable gap exists in the public scientific literature regarding specific quantitative data on the binding affinities of this compound for its primary and secondary targets. Further research providing these quantitative parameters would be invaluable for a more complete pharmacological characterization of this compound and for guiding future drug development efforts in the field of antihistamines.

References

- 1. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PathWhiz [pathbank.org]

- 3. The alleged sedative effect of this compound (neoheteramine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

Thonzylamine Hydrochloride: A Technical Guide to its Therapeutic Class

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thonzylamine (B1214278) hydrochloride is a first-generation antihistamine belonging to the ethylenediamine (B42938) class, characterized by its competitive antagonism of the histamine (B1213489) H1 receptor and notable anticholinergic properties.[1][2] This technical guide provides an in-depth overview of the therapeutic class of Thonzylamine hydrochloride, including its mechanism of action, relevant signaling pathways, and a summary of its pharmacological effects. The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction

This compound has been utilized for the symptomatic relief of allergic conditions, primarily allergic rhinitis and other upper respiratory allergies.[1][2] As a first-generation antihistamine, it effectively mitigates the effects of histamine, a key mediator in allergic reactions. Its therapeutic action is attributed to its ability to block the H1 histamine receptor.[1] Additionally, its anticholinergic effects contribute to its overall pharmacological profile.

Therapeutic Class and Mechanism of Action

This compound is classified as a first-generation H1 receptor antagonist and an anticholinergic agent .[1][3]

H1 Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the histamine H1 receptor.[1] In allergic responses, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types. This binding initiates a cascade of events leading to the characteristic symptoms of allergy, such as vasodilation, increased vascular permeability, and stimulation of sensory nerves. This compound competes with histamine for the same binding sites on the H1 receptor, thereby preventing histamine from exerting its effects.[1] This blockade leads to a reduction in allergy symptoms like sneezing, runny nose, and itching.[1]

Anticholinergic Activity

In addition to its antihistaminic properties, this compound exhibits anticholinergic activity.[4] This is a common characteristic of first-generation antihistamines. By blocking muscarinic acetylcholine (B1216132) receptors, it can produce effects such as drying of mucous membranes, which can be beneficial in reducing rhinorrhea associated with allergic rhinitis.

Signaling Pathways

The therapeutic effects of this compound are a direct consequence of its interaction with the H1 histamine receptor and the subsequent modulation of intracellular signaling pathways.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR). Upon activation by histamine, it primarily couples to the Gq/11 family of G-proteins, initiating the phospholipase C (PLC) signaling cascade. This compound, by acting as an antagonist, prevents the initiation of this cascade.

Quantitative Data

| Parameter | First-Generation Antihistamines (General Range) | This compound |

| H1 Receptor Binding Affinity (Ki) | 1 - 100 nM | Data not available |

| Anticholinergic Potency (pA2) | 6 - 8 | Data not available |

Experimental Protocols

The following are generalized protocols representative of the types of experiments used to characterize the activity of H1 receptor antagonists like this compound.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of a compound for the H1 receptor.

Methodology:

-

Preparation of Membranes: Cell membranes expressing the human H1 receptor are prepared from cultured cells (e.g., CHO or HEK293 cells).

-

Radioligand Binding: A known concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Anticholinergic Activity Assay (Guinea Pig Ileum)

This functional assay measures the ability of a compound to antagonize acetylcholine-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

Contraction Induction: The tissue is allowed to equilibrate, and then a cumulative concentration-response curve to a cholinergic agonist (e.g., acetylcholine or carbachol) is established to determine the baseline contractile response.

-

Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of this compound for a predetermined period.

-

Repeat Contraction: The cumulative concentration-response curve to the cholinergic agonist is repeated in the presence of this compound.

-

Data Analysis: The degree of rightward shift of the concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.

Preclinical and Clinical Efficacy

While specific quantitative data from modern, large-scale clinical trials are limited, historical use and older studies have demonstrated the efficacy of this compound in alleviating the symptoms of allergic rhinitis. Preclinical studies in animal models, such as the guinea pig model of allergic rhinitis, are typically used to assess the in vivo efficacy of antihistamines by measuring the inhibition of histamine-induced bronchoconstriction or other allergic responses.[5]

Conclusion

This compound is a first-generation H1 antihistamine with established efficacy in the management of allergic rhinitis. Its therapeutic action is primarily mediated through the competitive blockade of the histamine H1 receptor, with contributions from its anticholinergic properties. While it has been a part of the therapeutic armamentarium for allergic conditions, a detailed quantitative characterization of its pharmacological properties using modern techniques is not extensively documented in recent scientific literature. Further research to determine its precise binding affinities and in vivo potency would be valuable for a more complete understanding of its pharmacological profile in comparison to newer antihistamines.

References

- 1. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The alleged sedative effect of this compound (neoheteramine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apparent correlations between pA2 and pD2' values in a group of drugs with antihistaminic and anticholinergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical skin sensitization testing of antihistamines: guinea pig and local lymph node assay responses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Thonzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of Thonzylamine (B1214278) Hydrochloride, a first-generation antihistamine of the ethylenediamine (B42938) class. The document details the core synthetic pathway, experimental protocols for key reactions, and relevant quantitative data to support research and development activities.

Introduction

Thonzylamine, chemically known as N',N'-dimethyl-N'-[(4-methoxyphenyl)methyl]-N-(2-pyrimidinyl)ethane-1,2-diamine, is an H1 receptor antagonist with anticholinergic properties. It functions by competing with histamine (B1213489) for H1 receptor sites on effector cells. The hydrochloride salt of thonzylamine enhances its stability and solubility for pharmaceutical applications. This guide focuses on the chemical synthesis of thonzylamine hydrochloride, providing a detailed pathway from commercially available starting materials.

Core Synthesis Pathway

The most established synthetic route to this compound is a two-step process. The synthesis commences with the formation of the intermediate, 2-(p-methoxybenzyl)aminopyrimidine, followed by its alkylation with N,N-dimethyl-2-chloroethylamine to yield thonzylamine. The final step involves the conversion of the free base to its hydrochloride salt.

A visual representation of this synthetic pathway is provided below.

Experimental Protocols

The following sections provide detailed experimental procedures for each key step in the synthesis of this compound.

Step 1: Synthesis of 2-(p-methoxybenzyl)aminopyrimidine

This initial step involves the nucleophilic substitution of a halogen on p-methoxybenzyl chloride by the amino group of 2-aminopyrimidine.

Experimental Workflow:

Methodology:

-

To a solution of 2-aminopyrimidine in a suitable solvent such as toluene (B28343) or xylene, an equimolar amount of a strong base (e.g., sodium amide or sodium hydride) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred until the evolution of gas ceases, indicating the formation of the sodium salt of 2-aminopyrimidine.

-

An equimolar amount of p-methoxybenzyl chloride, dissolved in the same solvent, is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess base is quenched by the careful addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol) to yield pure 2-(p-methoxybenzyl)aminopyrimidine.

Step 2: Synthesis of Thonzylamine

This step involves the N-alkylation of the intermediate, 2-(p-methoxybenzyl)aminopyrimidine, with N,N-dimethyl-2-chloroethylamine. This reaction is detailed in U.S. Patent 2,465,865.

Methodology:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, 2-(p-methoxybenzyl)aminopyrimidine is dissolved in a dry, inert solvent such as toluene.

-

An equimolar amount of sodium amide (NaNH₂) is added in portions to the solution at room temperature. The mixture is then heated to reflux for a period of 1 to 2 hours to ensure the complete formation of the sodium salt, which is a key reactive intermediate.

-

After the formation of the sodium salt, a solution of N,N-dimethyl-2-chloroethylamine in toluene is added dropwise to the reaction mixture.

-

The resulting mixture is maintained at reflux for several hours until the reaction is complete, as indicated by TLC.

-

After cooling, the reaction mixture is carefully treated with water to decompose any unreacted sodium amide.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated under reduced pressure to yield crude thonzylamine as an oily liquid.

Step 3: Formation of this compound

The final step is the conversion of the thonzylamine free base into its more stable and water-soluble hydrochloride salt.

Methodology:

-

The crude thonzylamine base obtained from the previous step is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

A solution of hydrogen chloride (HCl) in the same or a compatible solvent is then added dropwise with stirring until the solution becomes acidic.

-

The precipitation of this compound occurs upon the addition of the acidic solution. The mixture may be cooled in an ice bath to facilitate complete precipitation.

-

The solid product is collected by filtration, washed with a small amount of cold, anhydrous solvent, and then dried under vacuum to yield this compound as a white crystalline powder.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and properties of thonzylamine and its hydrochloride salt.

| Parameter | Value | Reference |

| Thonzylamine (Free Base) | ||

| Molecular Formula | C₁₆H₂₂N₄O | |

| Molar Mass | 286.37 g/mol | |

| Boiling Point | 185-187 °C at 2.2 mmHg | |

| Appearance | Oily liquid | |

| This compound | ||

| Molecular Formula | C₁₆H₂₃ClN₄O | |

| Molar Mass | 322.83 g/mol | |

| Melting Point | 173-176 °C | |

| Appearance | White crystalline powder | |

| Solubility | Freely soluble in water |

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. This guide provides the essential details for researchers and drug development professionals to understand and replicate the synthesis. The two-step pathway, involving the formation of a key aminopyrimidine intermediate followed by alkylation, is a robust method for producing this active pharmaceutical ingredient. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity final product suitable for further investigation and development.

An In-depth Technical Guide to Thonzylamine Hydrochloride: Physical and Chemical Properties

Thonzylamine (B1214278) hydrochloride is a first-generation antihistamine and anticholinergic agent.[1][2] It is primarily used for the symptomatic relief of allergic rhinitis and other upper respiratory allergic conditions.[3][4] This technical guide provides a comprehensive overview of its core physical and chemical properties, mechanism of action, and relevant experimental protocols for its analysis.

Physical and Chemical Identity

-

IUPAC Name: N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride[5]

-

CAS Number: 63-56-9[5]

-

Molecular Formula: C₁₆H₂₃ClN₄O[5]

-

Synonyms: Neohetramine hydrochloride, Resistab[1]

Quantitative Physicochemical Data

The following tables summarize the key physical and chemical properties of Thonzylamine hydrochloride and its free base, Thonzylamine.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 322.83 g/mol | [1][5] |

| Physical Description | White crystalline powder with a faint odor. | [5][6] |

| Melting Point | 173-176 °C (343 to 349 °F) | [4][5] |

| Solubility | Very soluble in water. Soluble in alcohol and chloroform. Practically insoluble in ether. | [4][5][6] |

| pH (2% aq. solution) | 5.1 - 5.7 | [5][6] |

| Stability | Stable. Incompatible with strong oxidizing agents. | [6] |

Table 2: Physical and Chemical Properties of Thonzylamine (Free Base)

| Property | Value | Source |

| Molecular Weight | 286.37 g/mol | [3] |

| Physical Description | Oily liquid | [3] |

| Boiling Point | 185-187 °C at 2.2 mmHg | [4][6] |

| Water Solubility | 5.441 g/L (at 37.5 °C) | [7] |

| pKa (Strongest Basic) | 8.62 | [2] |

| LogP | 2.4 - 2.6 | [2][7] |

| Vapor Pressure | 5.8 x 10⁻⁸ mmHg at 25°C | [7] |

Chemical Characteristics

Reactivity Profile: this compound acts as a weak organic acid.[5][6] When dissolved in water, it yields solutions with a pH of less than 7.0 due to the presence of moderate concentrations of hydrogen ions.[6] It reacts as an acid to neutralize bases, a reaction that generates some heat, though significantly less than the neutralization of inorganic acids.[6] While not typically considered an oxidizing or reducing agent, such reactions are not impossible.[6] It is incompatible with strong oxidizing agents.[6]

Pharmacology and Mechanism of Action

Thonzylamine is a first-generation H1 histamine (B1213489) receptor antagonist.[8][9] Its primary mechanism of action involves competing with histamine for binding to H1 receptors.[2][3]

Signaling Pathway: Histamine binding to the H1 receptor, a G-protein coupled receptor, activates phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ions (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade results in various allergic symptoms, including vasodilation, increased vascular permeability (leading to nasal congestion), and stimulation of nerve endings causing itching and sneezing.[2][3][9]

Thonzylamine, by acting as an inverse agonist at the H1 receptor, blocks this signaling cascade.[9] This antagonism prevents the effects of histamine, thereby alleviating the symptoms of allergic reactions.[2][3] Reducing the intracellular calcium ion concentration also contributes to mast cell stability, which in turn reduces further histamine release.[9]

Caption: Mechanism of action of this compound.

Experimental Protocols

The characterization and quantification of this compound rely on standard pharmaceutical analysis techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of this compound in drug substances and formulations.[10] A reverse-phase method is typically suitable.

Methodology:

-

System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.[10]

-

Column: A reverse-phase column, such as a Newcrom R1 or a C18 column, is effective.[11]

-

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility).[11] The separation can be performed using either an isocratic (constant mobile phase composition) or gradient (varied composition) elution.[10]

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance.

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a known concentration. The solution is then filtered through a 0.45 µm filter before injection.

Caption: A general workflow for HPLC analysis.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

-

UV-Vis Spectroscopy: Used to determine the wavelength of maximum absorbance (λmax) and for quantitative analysis based on Beer's law. A study based on the König reaction identified an absorption maximum at 492 nm for a derivative product of Thonzylamine.[12] The procedure involves dissolving the sample in a suitable solvent (e.g., water or ethanol) and recording the absorbance spectrum.[13]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The sample is typically prepared as a KBr pellet or a mull and scanned to obtain the IR spectrum, which shows characteristic absorption bands for groups like N-H, C-H, C=O, and C-O.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise molecular structure. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O), and the spectrum is recorded. Chemical shifts, integration, and splitting patterns provide detailed information about the arrangement of atoms.[14]

Caption: A simplified workflow for UV-Vis spectrophotometry.

Melting Point Determination

This is a fundamental test for purity and identification.

Methodology:

-

A small amount of the dry, crystalline this compound powder is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The temperature is slowly increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded.[14] The reported range for this compound is 173-176 °C.[5]

Solubility Studies

Determining solubility is crucial for formulation development.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of the dissolved solute in the clear filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. This compound is described as being "very soluble" in water.[5]

References

- 1. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. This compound | C16H23ClN4O | CID 6136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 63-56-9 [chemicalbook.com]

- 7. Thonzylamine|lookchem [lookchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PathWhiz [pathbank.org]

- 10. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation of Thonzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Sensitive spectrofluorimetric and spectrophotometric methods for the determination of this compound in pharmaceutical preparations based on coupling with dimethylbarbituric acid in presence of dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iris.unict.it [iris.unict.it]

- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Thonzylamine hydrochloride CAS number and molecular structure

This technical guide provides a comprehensive overview of Thonzylamine (B1214278) hydrochloride, a first-generation antihistamine. The information is intended for researchers, scientists, and professionals in drug development, presenting key data on its chemical properties, mechanism of action, and analytical methodologies.

Core Identification and Chemical Structure

Thonzylamine hydrochloride is chemically known as N-[(4-Methoxyphenyl)methyl]-N′,N′-dimethyl-N-2-pyrimidinyl-1,2-ethanediamine monohydrochloride.[1] It is an ethylenediamine (B42938) derivative and acts as a histamine (B1213489) H1-receptor antagonist.[1][2]

Molecular Structure:

Caption: Molecular Structure of Thonzylamine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 63-56-9 | [1][3][4][5] |

| Molecular Formula | C16H23ClN4O | [1] |

| Molecular Weight | 322.83 g/mol | [1][5][6] |

| Appearance | White crystalline powder | [4][7] |

| Melting Point | 173-176 °C | [1][4] |

| Solubility | Freely soluble in water; soluble in alcohol and chloroform; practically insoluble in ether. | [1][7] |

| pH (2% aq. solution) | 5.1 - 5.7 | [1] |

| Percent Composition | C 59.53%, H 7.18%, Cl 10 .98%, N 17.35%, O 4.96% | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a histamine H1-receptor antagonist.[8][9] It competitively inhibits the binding of histamine to H1 receptors.[10][11] This action blocks the downstream effects of histamine, such as vasodilation and increased vascular permeability, which are responsible for symptoms of allergic rhinitis like nasal congestion and a runny nose.[10][11] Furthermore, by blocking histamine's effect on nerve endings, it can alleviate itching and sneezing.[10]

The antagonism of the H1 receptor by Thonzylamine interferes with the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways, leading to a reduction in the activity of the NF-κB immune response transcription factor.[2] This, in turn, decreases the expression of pro-inflammatory cytokines and cell adhesion molecules.[2]

Caption: H1 Receptor Antagonism by Thonzylamine.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively available in the public domain. However, literature provides insights into the methodologies used for its synthesis and analysis.

4.1. Synthesis

The preparation of this compound involves the treatment of the sodium salt of 2-(p-methoxybenzyl)aminopyrimidine with N,N-dimethyl-2-chloroethylamine, as described in U.S. Patent 2,465,865.[1][12][13]

Caption: Synthesis of this compound.

4.2. Spectroscopic Determination

A study by Sabry et al. (2000) describes the spectroscopic determination of this compound in nasal drops.[1] While the full paper is not available, such methods typically involve measuring the absorbance of a solution containing the compound at a specific wavelength. Another study details spectrophotometric and spectrofluorimetric methods based on the König reaction.[14] This reaction, between dicyclohexylcarbodiimide (B1669883) (DCC), this compound (THAH), and dimethylbarbituric acid (DMBA), produces an orange-yellow fluorescent product.[14]

The key parameters for this analytical method are summarized below:

| Parameter | Spectrophotometric Method | Spectrofluorimetric Method | Reference |

| Absorption Maximum | 492 nm | - | [14] |

| Emission Maximum | - | 518 nm (λex=492 nm) | [14] |

| Linear Range | 8-20 µg/mL | 0.2-2.0 µg/mL | [14] |

| Detection Limit | 0.29 µg/mL | 0.018 µg/mL | [14] |

Toxicological Data

Toxicological studies have been conducted to determine the safety profile of Thonzylamine.

| Study Type | Species | Route | Value | Reference |

| Acute Toxicity (LD50) | Guinea Pigs | Oral | 493 mg/kg (base) | [1] |

| Chronic Toxicity | Rats | Oral | No observable toxic effects up to 200 mg/kg/day for 91 days | [11] |

| Human Study | Humans | - | No observable toxic effects up to 300 mg/day for up to 4 days | [11] |

Therapeutic Applications

This compound is indicated for the symptomatic relief of allergic rhinitis and other upper respiratory allergic conditions.[10][11] It is often found in combination with other active ingredients in over-the-counter medications.[11] The usual dose is 50 mg taken up to four times daily.[7]

References

- 1. This compound [drugfuture.com]

- 2. PathWhiz [pathbank.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Cas 63-56-9,this compound | lookchem [lookchem.com]

- 5. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]

- 6. GSRS [precision.fda.gov]

- 7. This compound | 63-56-9 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Thonzylamine [medbox.iiab.me]

- 13. Thonzylamine - Wikipedia [en.wikipedia.org]

- 14. Sensitive spectrofluorimetric and spectrophotometric methods for the determination of this compound in pharmaceutical preparations based on coupling with dimethylbarbituric acid in presence of dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]

Thonzylamine Hydrochloride: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thonzylamine hydrochloride is a first-generation ethylenediamine (B42938) antihistamine with anticholinergic properties.[1][2][3][4] It is primarily indicated for the symptomatic relief of allergic rhinitis and other upper respiratory allergic conditions.[1][3] This technical guide provides a comprehensive review of the known pharmacokinetics and pharmacodynamics of this compound. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the established mechanisms of action for its drug class and presents a framework of standard experimental protocols for its comprehensive evaluation.

Pharmacodynamics

Mechanism of Action

This compound functions as a competitive antagonist of the histamine (B1213489) H1 receptor.[1][2][3] During an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types. This binding initiates a cascade of effects, including vasodilation, increased vascular permeability, and stimulation of sensory nerves, leading to the characteristic symptoms of an allergic reaction such as nasal congestion, runny nose, and itching.[1][2] Thonzylamine, by competing with histamine for these receptor sites, effectively blocks these downstream effects.[1][2] As a first-generation antihistamine, it is also known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[5] Additionally, Thonzylamine exhibits anticholinergic activity.[3][4]

Signaling Pathway

The antagonism of the H1 receptor by this compound interferes with the G-protein coupled receptor signaling pathway. Histamine binding to the H1 receptor typically activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This cascade ultimately results in the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory cytokines and adhesion molecules. By blocking the initial histamine binding, Thonzylamine attenuates this entire signaling cascade.

Pharmacokinetics

General Experimental Protocols for Pharmacokinetic Assessment

A comprehensive understanding of the pharmacokinetic profile of a compound like this compound would necessitate a series of in vitro and in vivo studies.

-

Metabolic Stability: Incubation of this compound with liver microsomes or hepatocytes would be performed to identify the primary metabolizing enzymes (e.g., cytochrome P450 isoforms) and to determine its intrinsic clearance.[6]

-

Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods would be utilized to quantify the extent to which this compound binds to plasma proteins, which influences its distribution and availability.

-

Cell Permeability: Caco-2 cell monolayer assays would be conducted to predict intestinal absorption and to identify whether the compound is a substrate for efflux transporters like P-glycoprotein.[6]

-

Animal Models: Pharmacokinetic studies would be conducted in animal models (e.g., rats, dogs) following intravenous and oral administration to determine key parameters.[7]

-

Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be developed to quantify this compound concentrations in plasma and other biological matrices.[8]

-

Pharmacokinetic Analysis: Plasma concentration-time data would be analyzed using non-compartmental or compartmental modeling to determine parameters such as clearance, volume of distribution, half-life, and bioavailability.[9][10]

-

Radiolabeled Studies: Administration of radiolabeled this compound (e.g., with ¹⁴C) in human ADME studies would provide definitive information on mass balance, routes of excretion, and metabolite profiling.[11]

Data Summary

Due to the limited availability of specific experimental data for this compound in the cited literature, a quantitative data table cannot be provided at this time. The table below is presented as a template to be populated as data becomes available from future research.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound (Template)

| Parameter | Value | Species/System | Method | Reference |

| Pharmacokinetics | ||||

| Bioavailability (F) | Data not available | |||

| Half-life (t½) | Data not available | |||

| Volume of Distribution (Vd) | Data not available | |||

| Clearance (CL) | Data not available | |||

| Plasma Protein Binding (%) | Data not available | |||

| Pharmacodynamics | ||||

| H1 Receptor Binding Affinity (Ki) | Data not available | |||

| IC50 | Data not available |

Conclusion

This compound is a first-generation antihistamine that effectively mitigates allergic symptoms through competitive antagonism of the histamine H1 receptor. While its pharmacodynamic mechanism is well-understood within the context of its drug class, a detailed and quantitative characterization of its pharmacokinetic properties remains to be elucidated through dedicated in vitro and in vivo studies. The experimental frameworks outlined in this guide provide a roadmap for future research that would be essential for a comprehensive understanding of this compound's disposition and for any further drug development efforts.

References

- 1. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinical pharmacodynamics of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Thonzylamine - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

Thonzylamine Hydrochloride: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thonzylamine (B1214278) hydrochloride, one of the earliest first-generation antihistamines, emerged in the mid-20th century as a significant therapeutic agent for allergic conditions. This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental work that characterized this compound. It includes a detailed examination of its synthesis, preclinical pharmacology, and early clinical evaluation. Quantitative data from historical studies are presented in structured tables, and key experimental protocols are detailed to offer a complete scientific perspective. Furthermore, this guide illustrates the core signaling pathway of thonzylamine hydrochloride and a representative experimental workflow using Graphviz diagrams, adhering to modern visualization standards for clarity and precision.

Introduction

The discovery of antihistamines in the 1930s and their clinical introduction in the 1940s marked a pivotal moment in the management of allergic diseases.[1][2] Thonzylamine, also known as neohetramine, was part of this first wave of H1 receptor antagonists.[3] As a member of the ethylenediamine (B42938) class of antihistamines, it offered relief from the symptoms of hay fever, urticaria, and other allergic reactions by competitively inhibiting the action of histamine (B1213489) at the H1 receptor.[1][2] This document delves into the key scientific milestones that led to the development and understanding of this compound, providing a technical resource for researchers in pharmacology and drug development.

Discovery and History

The quest for effective antihistamines began with the work of Bovet and Staub at the Pasteur Institute in the 1930s.[2] Their research laid the groundwork for the development of the first clinically useful antihistamines in the early 1940s. Following this, a number of pharmaceutical companies in the United States and Europe initiated programs to discover and develop novel antihistaminic compounds.

Thonzylamine was synthesized in the late 1940s, with the key patent for its preparation being granted to Harris L. Friedman and Alexander V. Tolstouhov in 1949.[4] The compound was introduced for clinical use under the trade name Neohetramine. Early clinical studies in the late 1940s and early 1950s explored its efficacy and safety for various allergic conditions, including its potential use for the common cold.[5][6]

Chemical Synthesis

The seminal synthesis of thonzylamine was detailed in U.S. Patent 2,465,865.[4] The process involves a multi-step procedure starting from readily available chemical precursors.

Experimental Protocol: Synthesis of Thonzylamine

The following protocol is an interpretation of the synthesis described in the 1949 patent by Friedman and Tolstouhov.[4]

Step 1: Preparation of the Sodium Salt of 2-(p-methoxybenzyl)aminopyrimidine

-

Suspend 54 g of 2-(p-methoxybenzyl)aminopyrimidine and 12.0 g of sodamide in 250 cc of toluene.

-

Reflux the suspension for 31 hours.

Step 2: Synthesis of Thonzylamine

-

To the prepared sodium salt of 2-(p-methoxybenzyl)aminopyrimidine, add 28.1 g of dimethylaminoethyl chloride.

-

Reflux the mixture with continuous stirring for 26 hours.

-

Following the reaction, the product, 2-((2-(dimethylamino)ethyl)(p-methoxybenzyl)amino)pyrimidine (thonzylamine), is worked up. The free base is described as an oily liquid.[4]

Step 3: Formation of this compound

-

The free base can be converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as acetone, to yield crystalline this compound.[4]

Preclinical Pharmacology

Early preclinical studies were crucial in characterizing the pharmacological profile of thonzylamine, establishing its antihistaminic activity and safety in animal models.

Mechanism of Action

Thonzylamine functions as a competitive antagonist of the histamine H1 receptor.[1][2] By binding to the receptor, it prevents histamine from eliciting its characteristic effects, such as vasodilation, increased capillary permeability, and smooth muscle contraction.[1] This antagonism forms the basis of its therapeutic effects in allergic rhinitis, urticaria, and other histamine-mediated conditions.[7] As a first-generation antihistamine, thonzylamine can also cross the blood-brain barrier, leading to central nervous system effects like sedation.[7]

Toxicity Studies

Acute toxicity studies were performed in rodents to determine the lethal dose (LD50) of thonzylamine. These early studies provided essential safety data before human trials could be initiated.

| Toxicity Data for Thonzylamine | |

| Test | Result |

| Oral LD50 (Guinea Pig) | 493 mg/kg |

| Oral LD50 (Mouse) | 245 mg/kg |

| Human Chronic Dosing (4 days) | No observable toxic effects at up to 300 mg/day |

Early Clinical Studies

The initial clinical evaluation of this compound focused on its efficacy in treating allergic conditions and its side effect profile in human subjects.

Allergic Conditions

Clinical investigations in the late 1940s demonstrated the effectiveness of thonzylamine in providing symptomatic relief for patients with hay fever and other allergic manifestations. These studies were foundational in establishing its place in the therapeutic armamentarium of the time.

The Common Cold

Some early clinical trials also explored the use of thonzylamine for the prophylaxis and treatment of the common cold.[5] While these studies reported some positive outcomes, the role of antihistamines in treating the common cold has since been a subject of debate, with later research suggesting limited efficacy for this indication.

Pharmacokinetics

As a first-generation antihistamine, the pharmacokinetic profile of thonzylamine is expected to be similar to other drugs in its class. However, specific quantitative data for thonzylamine is not extensively available in modern literature.

| Pharmacokinetic Parameters (General for First-Generation Antihistamines) | |

| Parameter | Value |

| Absorption | Readily absorbed after oral administration |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

| Half-life | Varies, typically in the range of 4-6 hours |

| Protein Binding | Data not available for thonzylamine |

| Bioavailability | Data not available for thonzylamine |

Conclusion

This compound holds a significant place in the history of pharmacology as one of the pioneering first-generation antihistamines. Its discovery and development in the 1940s provided a much-needed therapeutic option for individuals suffering from allergic disorders. The foundational preclinical and clinical studies, though lacking the rigorous design of modern clinical trials, successfully established its efficacy and safety profile for the time. This technical guide has aimed to consolidate the available historical and scientific information on this compound, offering a valuable resource for researchers and professionals in the field of drug development and pharmacology. The detailed synthesis, mechanism of action, and early experimental data provide a comprehensive look into the origins of this important therapeutic agent.

References

- 1. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US2465865A - P-methoxybenzyl - Google Patents [patents.google.com]

- 5. Clinical Trials of Antihistaminic Drugs in Prevention and Treatment of the Common Cold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The alleged sedative effect of this compound (neoheteramine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PathWhiz [pathbank.org]

Thonzylamine Hydrochloride: A Technical Overview of Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonzylamine hydrochloride is a first-generation ethylenediamine (B42938) antihistamine and anticholinergic agent.[1] Its therapeutic effects in treating conditions like allergic rhinitis are primarily attributed to its interaction with histamine (B1213489) H1 receptors.[1] As with many first-generation antihistamines, its pharmacological profile is not limited to a single receptor but extends to other receptor systems, notably muscarinic acetylcholine (B1216132) receptors, which underlies some of its side effects. This document provides a technical guide to the receptor binding affinity of Thonzylamine, detailing its mechanism of action, the experimental protocols used to characterize such interactions, and the relevant signaling pathways.

Receptor Binding Profile

Thonzylamine competes with histamine for binding at H1 receptor sites.[1] This antagonistic action prevents the downstream effects of histamine, such as vasodilation and increased vascular permeability, thereby alleviating allergy symptoms.[2][3] Additionally, its classification as an anticholinergic agent indicates an affinity for muscarinic acetylcholine receptors.[4]

Data Presentation: Comparative Receptor Affinities

To provide context for the expected binding profile of Thonzylamine, the following table summarizes the range of binding affinities (Kᵢ values) observed for various first-generation H1-receptor antagonists at both histamine H1 and muscarinic receptors. A lower Kᵢ value indicates a higher binding affinity.

| Compound Class | Receptor Target | Typical Kᵢ Range (nM) | Reference |

| First-Generation Antihistamines | Histamine H₁ Receptor | High Affinity (Low nM) | [5] |

| (e.g., Mequitazine, Cyproheptadine) | Muscarinic Receptors | 5.0 - 38 | [5] |

| First-Generation Antihistamines | Histamine H₁ Receptor | High Affinity (Low nM) | [5] |

| (e.g., Mepyramine, Terfenadine) | Muscarinic Receptors | 3,600 - 30,000 | [5] |

This table illustrates the significant variability in muscarinic receptor affinity among first-generation antihistamines, which accounts for the differing severity of anticholinergic side effects.

Signaling Pathways

The primary therapeutic target of Thonzylamine, the histamine H1 receptor, is a G-protein coupled receptor (GPCR) that signals through the Gq/11 family of G-proteins.[6][7] Upon histamine binding, the receptor activates a cascade that leads to the characteristic physiological responses of an allergic reaction. Thonzylamine, by acting as an antagonist, blocks the initiation of this pathway.

Experimental Protocols

The binding affinity of compounds like this compound to the histamine H1 receptor is typically determined using a competitive radioligand binding assay. This method measures how effectively the test compound competes with a radiolabeled ligand for binding to the receptor.

Key Experiment: [³H]Mepyramine Radioligand Binding Assay

This assay is a standard method for characterizing the affinity of ligands for the histamine H1 receptor.[8][9]

1. Materials and Reagents:

-

Receptor Source: Membrane homogenates from cells expressing the human H1 receptor (e.g., HEK293T cells) or from tissues with high H1 receptor density (e.g., guinea-pig cerebellum).[10]

-

Radioligand: [³H]Mepyramine, a potent H1 receptor antagonist.[11]

-

Test Compound: this compound (or other unlabeled ligands).

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., mianserin) to determine binding to non-receptor sites.[8]

-

Assay Buffer: e.g., 50mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]

-

Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[12]

-

Scintillation Counter: For measuring radioactivity.

2. Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and pellet the membranes through centrifugation. Resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).[8][12]

-

Assay Incubation: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]Mepyramine) at a fixed concentration, and varying concentrations of the unlabeled test compound (Thonzylamine).[12]

-

Equilibrium: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[8][12]

-

Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.[12]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Plot the specific binding of [³H]Mepyramine against the logarithm of the test compound's concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ value to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9]

Conclusion

This compound functions as a histamine H1 receptor antagonist, a mechanism it shares with other first-generation antihistamines. While its precise binding affinities for the H1 receptor and secondary targets like muscarinic receptors are not documented in widely available literature, its pharmacological activity is well-established. The experimental protocols, particularly competitive radioligand binding assays, provide a robust framework for quantifying these interactions. A comprehensive understanding of its receptor binding profile is essential for optimizing its therapeutic use and for the development of future compounds with improved selectivity and reduced side effects.

References

- 1. PathWhiz [pathbank.org]

- 2. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]

- 3. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. [3H]-(+)-N-methyl-4-methyldiphenhydramine, a quaternary radioligand for the histamine H1-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

Unveiling the Molecular Targets of Thonzylamine Hydrochloride: A Technical Guide

For Immediate Release

Primary Biological Target: Histamine (B1213489) H1 Receptor

Thonzylamine hydrochloride's principal mechanism of action is as an antagonist of the Histamine H1 receptor.[1][2][3][4][5] By competitively inhibiting the binding of histamine to the H1 receptor, this compound effectively mitigates the downstream signaling pathways responsible for allergic responses. This antagonism alleviates symptoms such as vasodilation, increased vascular permeability, and pruritus associated with allergic rhinitis and other hypersensitivity reactions.

Secondary Biological Target: Muscarinic Acetylcholine (B1216132) Receptors

This compound is also recognized for its anticholinergic properties, indicating interaction with muscarinic acetylcholine receptors.[4][5][6][7] This activity is a common characteristic of first-generation antihistamines and contributes to some of their side effects. The antagonism of muscarinic receptors can lead to effects such as dryness of the mouth and potential central nervous system effects.

Quantitative Binding Data

Despite a comprehensive review of scientific literature, specific quantitative binding affinities (Kᵢ, IC₅₀, or EC₅₀ values) for this compound at the Histamine H1 receptor and muscarinic acetylcholine receptors are not publicly available. The following table is presented as a template for the type of data that would be generated through the experimental protocols described below.

| Compound | Target | Assay Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | EC₅₀ (nM) | Reference |

| Thonzylamine HCl | Histamine H1 Receptor | Radioligand Binding | [³H]-Mepyramine | Data not available | Data not available | - | |

| Thonzylamine HCl | Muscarinic M1 Receptor | Radioligand Binding | [³H]-Pirenzepine | Data not available | Data not available | - | |

| Thonzylamine HCl | Muscarinic M2 Receptor | Radioligand Binding | [³H]-AF-DX 384 | Data not available | Data not available | - | |

| Thonzylamine HCl | Muscarinic M3 Receptor | Radioligand Binding | [³H]-4-DAMP | Data not available | Data not available | - | |

| Thonzylamine HCl | Muscarinic M4 Receptor | Radioligand Binding | [³H]-Himbacine | Data not available | Data not available | - | |

| Thonzylamine HCl | Muscarinic M5 Receptor | Radioligand Binding | [³H]-4-DAMP | Data not available | Data not available | - |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to determine the binding affinity of this compound for its biological targets.

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the Histamine H1 receptor.

1. Materials:

-

Membrane Preparation: Membranes from cells expressing the human Histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Mepyramine (a potent H1 antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., Mianserin or unlabeled Mepyramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

2. Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, the cell membrane preparation, and the various concentrations of this compound or the non-specific binding control.

-

Initiate the binding reaction by adding a fixed concentration of [³H]-Mepyramine to each well.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Muscarinic Receptor Subtype Radioligand Binding Assay

This protocol can be adapted to determine the binding affinity of this compound for individual muscarinic receptor subtypes (M1-M5) by using subtype-selective cell lines and radioligands.

1. Materials:

-